Home > Products > Screening Compounds P87546 > 7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione -

7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-4578490
CAS Number:
Molecular Formula: C17H21N5O2
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Benzyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetically derived molecule belonging to the xanthine class of compounds. Xanthines are a family of purine bases found naturally in coffee, tea, and cacao beans. [, ] These compounds are known for their diverse pharmacological activities, including bronchodilatory, anti-inflammatory, and cardiovascular effects. [, , , , ] 7-Benzyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, while not naturally occurring, shares structural similarities with known bioactive xanthines and holds potential for various scientific research applications.

Synthesis Analysis
  • Starting with Theophylline: Utilizing theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) as a starting material due to its readily available 7-position for modification. [, ]
  • Alkylation at the 7-position: Introduction of the benzyl group at the 7-position of theophylline could be achieved via alkylation reaction using benzyl bromide or a similar reagent. []
  • Nitration and Reduction: Nitration at the 8-position followed by reduction to generate the corresponding 8-amino derivative. []
Molecular Structure Analysis
  • N-Alkylation: The nitrogen atoms on the purine ring, particularly at positions 7 and 8, can undergo further alkylation reactions. [, , , ]
  • Complexation: Xanthines can form complexes with metal ions, influencing their properties and biological activity. []
Mechanism of Action
  • Phosphodiesterase Inhibition: Xanthines are known to inhibit phosphodiesterases (PDEs), enzymes responsible for degrading cyclic adenosine monophosphate (cAMP). Inhibition of PDEs leads to increased intracellular cAMP levels, potentially contributing to bronchodilation and other effects. [, , , ]
  • Adenosine Receptor Antagonism: Xanthines can also act as antagonists at adenosine receptors, particularly the A2A subtype. Blocking adenosine receptors can modulate neurotransmission and potentially offer neuroprotective effects. []
Physical and Chemical Properties Analysis
  • Solubility: It is likely to exhibit limited solubility in water due to its hydrophobic benzyl and propyl substituents but might be more soluble in organic solvents. [, ]
  • Spectroscopic Properties: Characteristic UV-Vis absorption and NMR signals would be expected, providing structural information. []
Applications
  • Respiratory System Research: Investigating its potential bronchodilatory effects and influence on airway inflammation, drawing parallels with existing xanthine-based bronchodilators. [, , , ]
  • Neurological Studies: Exploring its potential for modulating adenosine signaling pathways and any subsequent neuroprotective properties, similar to A2A antagonists. []
  • Cardiovascular Research: Investigating its potential for affecting heart rate and blood pressure, as seen with some xanthine derivatives. [, ]

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia. It also exhibited weak affinity for both α₁- and α₂-adrenoreceptors [].
  • Compound Description: Similar to the previous compound, this analogue also displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia [].
  • Compound Description: This compound exhibited notable hypotensive activity [].

8-(pyridin-2-yl-methylamino) derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This analogue also demonstrated hypotensive activity [].

(4-acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

  • Compound Description: Identified through structure-based virtual screening, this molecule exhibited strong interactions at the active site of the Zika virus methyltransferase (MTase). Further studies including DFT calculations, molecular dynamics simulation, binding affinity, and hybrid QM/MM calculations suggest its potential as a new antiviral drug molecule against ZIKV infection [].

3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142)

  • Compound Description: This molecule emerged as a potential Zika virus MTase inhibitor through the same structure-based virtual screening study as (4-acetylamino-benzenesulfonylamino)-acetic acid [].

8-(2-hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

  • Compound Description: This molecule was identified as a potential Zika virus MTase inhibitor through structure-based virtual screening, demonstrating promising interactions with the enzyme's active site [].

N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

  • Compound Description: This molecule was identified as a potential Zika virus MTase inhibitor through the same structure-based virtual screening as the previous three compounds [].

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

  • Compound Description: SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor. In a study using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin model of Parkinson’s disease, SCH 58261 attenuated MPTP-induced loss of striatal dopamine and dopamine transporter binding sites, suggesting that A2A receptor antagonists like SCH 58261 may be a novel treatment for Parkinson’s disease [].

3,7-dimethyl-1-propargylxanthine

  • Compound Description: This compound acts as a non-selective adenosine receptor antagonist, exhibiting affinity for various adenosine receptor subtypes [].

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: KW-6002 is a selective antagonist of the adenosine A2A receptor [].
  • Compound Description: This compound acts as a selective antagonist of the adenosine A1 receptor [].

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

  • Compound Description: MKS-492 is a potent inhibitor of allergic bronchoconstriction, platelet activating factor (PAF)-induced inflammatory reactions, and leukotriene B4 (LTB4)-induced airway eosinophilia. It is also a more potent inhibitor of allergic cutaneous reactions than aminophylline [, ].

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (BDPX)

  • Compound Description: BDPX is a known inhibitor of porcine dipeptidyl peptidase IV (CD26) [].

Properties

Product Name

7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-benzyl-1,3-dimethyl-8-(propylamino)purine-2,6-dione

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C17H21N5O2/c1-4-10-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19)

InChI Key

NAHBCXLCAHCJKH-UHFFFAOYSA-N

SMILES

CCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.